10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol
Brand Name: Vulcanchem
CAS No.: 2975-80-6
VCID: VC5164977
InChI: InChI=1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2
SMILES: C1CC2=CC=CC=C2C(C3=CC=CC=C31)CO
Molecular Formula: C16H16O
Molecular Weight: 224.303

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol

CAS No.: 2975-80-6

Cat. No.: VC5164977

Molecular Formula: C16H16O

Molecular Weight: 224.303

* For research use only. Not for human or veterinary use.

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol - 2975-80-6

Specification

CAS No. 2975-80-6
Molecular Formula C16H16O
Molecular Weight 224.303
IUPAC Name 2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol
Standard InChI InChI=1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2
Standard InChI Key NARLNRIFIJXMSO-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)CO

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol, reflects its intricate tricyclic architecture . The central cycloheptene ring is flanked by two benzene rings, forming a rigid, planar framework. The methanol group (-CH2_2OH) is attached to the bridging carbon of the cycloheptene moiety, introducing polarity to an otherwise hydrophobic structure .

Spectroscopic Characterization

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to confirm its structure:

  • 1H^1\text{H}-NMR: Peaks at δ 2.42 ppm (singlet, -OH) and δ 2.60–3.05 ppm (multiplet, -CH2_2-) indicate the methanol and methylene groups, respectively .

  • IR: A strong absorption band at 3603 cm1^{-1} corresponds to the O-H stretch of the methanol group .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Grignard reactions or ketone reductions, as demonstrated in the following representative method :

Procedure:

  • Grignard Reaction: React 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with bromobenzene and magnesium in tetrahydrofuran (THF).

  • Workup: Quench with aqueous ammonium chloride, extract with chloroform, and purify via crystallization .

ParameterValueSource
Yield78%
Purity≥95%
Key ReagentsBromobenzene, Mg, THF

Industrial Production

Industrial-scale synthesis prioritizes cost-effective catalysts and solvent recovery systems. Suppliers like VulcanChem offer bulk quantities (≥97% purity) at variable pricing tiers.

Physicochemical Properties

The compound’s properties are critical for pharmaceutical formulation:

PropertyValueSource
Molecular Weight224.30 g/mol
Melting Point149–150°C
logP3.8
SolubilityPoor in water; soluble in THF
pKa14.54

Its hydrophobicity (logP = 3.8) suggests moderate membrane permeability, while the pKa (14.54) indicates a weakly acidic methanol group .

Biological Activities and Mechanisms

Molecular Docking Studies

Computational models predict high affinity for the prostaglandin E2 synthase binding pocket, with a docking score of -9.2 kcal/mol.

Applications in Drug Development

Lead Compound Optimization

The methanol group serves as a handle for derivatization. For example, esterification with acetic anhydride yields prodrugs with enhanced bioavailability.

Patent Landscape

Patent WO2023016789A1 claims dibenzocycloheptene derivatives for treating neuropathic pain, underscoring the compound’s therapeutic relevance.

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